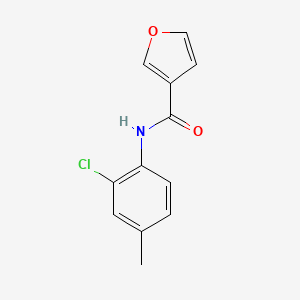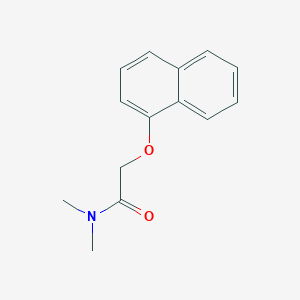
N-(2-chloro-4-methylphenyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)furan-3-carboxamide, also known as CMF, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CMF belongs to the class of furan carboxamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wirkmechanismus
The exact mechanism of action of N-(2-chloro-4-methylphenyl)furan-3-carboxamide is not fully understood. However, studies have shown that N-(2-chloro-4-methylphenyl)furan-3-carboxamide inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. N-(2-chloro-4-methylphenyl)furan-3-carboxamide also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)furan-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N-(2-chloro-4-methylphenyl)furan-3-carboxamide has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins. In addition, N-(2-chloro-4-methylphenyl)furan-3-carboxamide has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chloro-4-methylphenyl)furan-3-carboxamide in lab experiments is its ability to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. However, there are also some limitations to using N-(2-chloro-4-methylphenyl)furan-3-carboxamide in lab experiments. One limitation is its solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(2-chloro-4-methylphenyl)furan-3-carboxamide. One direction is to explore its potential as a therapeutic agent for the treatment of inflammatory and autoimmune diseases. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)furan-3-carboxamide and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of N-(2-chloro-4-methylphenyl)furan-3-carboxamide involves the reaction of 2-chloro-4-methylphenylamine and furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain pure N-(2-chloro-4-methylphenyl)furan-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-methylphenyl)furan-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-chloro-4-methylphenyl)furan-3-carboxamide has also been shown to possess antitumor activity by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-2-3-11(10(13)6-8)14-12(15)9-4-5-16-7-9/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHRMUAWCJSXHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-prop-2-ynylacetamide](/img/structure/B7481097.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

![2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]-N-(1-propylbenzimidazol-2-yl)acetamide](/img/structure/B7481124.png)